![molecular formula C14H9N3O3 B4819733 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4819733.png)
6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Overview
Description
6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile, also known as MDAN, is a synthetic compound that belongs to the class of bicyclic azetidinones. MDAN has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects, including antibacterial, antifungal, and anticancer properties. It has also been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which can improve cognitive function and memory. Additionally, 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile in lab experiments is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, one limitation of using 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile. One area of interest is the development of novel drugs based on the structure of 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile, particularly for the treatment of Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile, which could provide insights into its potential applications in medicine. Additionally, further research is needed to explore the potential applications of 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile in other areas, such as antibacterial and antifungal therapies.
Scientific Research Applications
6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. 6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
properties
IUPAC Name |
6-(3-methoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-20-9-4-2-3-8(5-9)10-13(6-15)11(18)17-12(19)14(10,13)7-16/h2-5,10H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZJBYWUVURSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3(C2(C(=O)NC3=O)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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